molecular formula C9H10O2 B8219101 Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Cat. No. B8219101
M. Wt: 150.17 g/mol
InChI Key: VTWMVSNABLUVLZ-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Methyl (E)-2-[(3S,4S)-4-Hydroxy-3-(Pent-3-Yloxy)Pyrrolidin-2-Ylidene]Propanoate : This compound was synthesized from l-tartaric acid, demonstrating the potential for complex molecular constructions using methyl 2-(prop-2-yn-1-yl)pent-4-ynoate as a starting point. The synthesis involved the reaction with NaN3, leading to unexpected recyclization and formation of methyl (2E)-2-methyl-4-[(S)-oxiran-2-yl]-4-(pent-3-yloxy)but-2-enoate upon treatment with CF3COOH and NaOH (Gimalova et al., 2013).

  • Formation of Methyl 7-Hydroxyhept-5-ynoate and Byproducts : Methyl 7-hydroxyhept-5-ynoate was synthesized with methyl 2-(prop-2-yn-1-yl)pent-4-ynoate as an intermediate. Notable byproducts included methyl 4-(2-propynyloxy)butanoate, indicating the compound’s versatility in chemical reactions and potential applications in synthesis (Casy, Patterson, & Taylor, 2003).

  • Role in Synthesis of First-row Transition Metal Complexes : The compound played a role in preparing hexahydro-5-methyl-5-(pyridin-2-yl)-1,3-bis[2-(pyridin-2-yl)ethyl]pyrimidine, a novel, potentially pentadentate amine/imine ligand. This illustrates the compound's utility in the synthesis of complex ligands for metal complexes, highlighting its potential in coordination chemistry (Schmidt, Wiedemann, & Grohmann, 2011).

  • Development of Reactive Plasticizers : Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate contributed to the synthesis of reactive plasticizers like bicyclo[2.2.1]heptan-2-yl-methyl pent-4-ynoate. These substances exhibited low glass transition temperatures and high thermal stability, indicating their potential application in polymer technology (Shen & Kwon, 2019).

properties

IUPAC Name

methyl 2-prop-2-ynylpent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-4-6-8(7-5-2)9(10)11-3/h1-2,8H,6-7H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWMVSNABLUVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dimethyl 2,2-di(2-propynyl)malonate (71 g) was treated to a Krapcho decarboxylation by heating at 170° C. with with sodium chloride (25 g) and water (23 ml) in dimethylsulfoxide (341 ml). After 15 hr, the solution was cooled and diluted with water and t-butyl methyl ether and extacted. The organic layer was washed with water (4×), brine, and then dried over sodium sulfate. Solvent removal afforded a liquid which was distilled, collecting the title compound at 109° C. (28 mm Hg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.